molecular formula C9H8O4 B1595700 Acetyl benzoyl peroxide CAS No. 644-31-5

Acetyl benzoyl peroxide

Cat. No.: B1595700
CAS No.: 644-31-5
M. Wt: 180.16 g/mol
InChI Key: PDAVOLCVHOKLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl benzoyl peroxide appears as a solution containing less than 40% by mass of the white crystalline solid in a nonvolatile solvent. Dilution moderates reactivity of the pure solvent. Irritating to the skin, eyes and mucous membranes.

Properties

CAS No.

644-31-5

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

acetyl benzenecarboperoxoate

InChI

InChI=1S/C9H8O4/c1-7(10)12-13-9(11)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

PDAVOLCVHOKLEO-UHFFFAOYSA-N

SMILES

CC(=O)OOC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)OOC(=O)C1=CC=CC=C1

boiling_point

130 °C @ 19 mm Hg

Color/Form

White crystals
WHITISH NEEDLES FROM PETROLEUM ETHER

melting_point

37.0 °C
37 °C

644-31-5

physical_description

Acetyl benzoyl peroxide appears as a solution containing less than 40% by mass of the white crystalline solid in a nonvolatile solvent. Dilution moderates reactivity of the pure solvent. Irritating to the skin, eyes and mucous membranes.

solubility

0.00 M
Moderately soluble in ether, chloroform, and carbon tetrachloride;  slightly soluble in mineral oils and alcohol.
In water, 639 mg/l @ 25 °C.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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